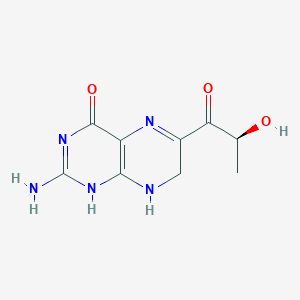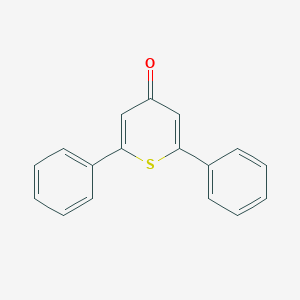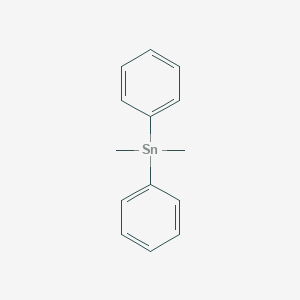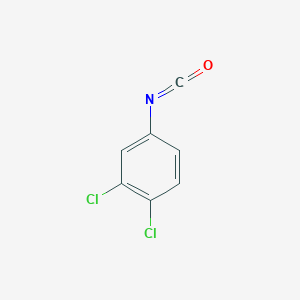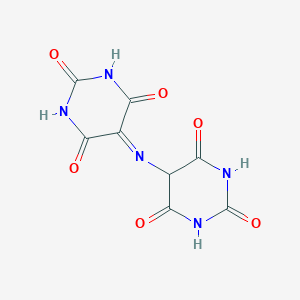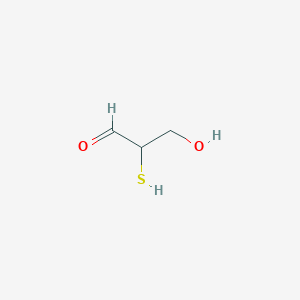
2-Thioglyceraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioglyceraldehyde is a thiol-containing aldehyde that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various fields of science. This compound is a versatile building block for the synthesis of a variety of molecules, including heterocyclic compounds, amino acids, and peptides.
作用機序
The mechanism of action of 2-Thioglyceraldehyde is not fully understood. However, it is known to react with sulfhydryl groups in proteins and peptides, which can lead to the formation of disulfide bonds. This reaction can alter the structure and function of proteins and peptides, which may be responsible for its potential anti-inflammatory and anti-cancer properties.
生化学的および生理学的効果
2-Thioglyceraldehyde has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which may be responsible for its potential anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of 2-Thioglyceraldehyde is its versatility as a building block for the synthesis of a variety of molecules. It is also relatively easy to synthesize in the laboratory. However, one of the limitations of 2-Thioglyceraldehyde is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 2-Thioglyceraldehyde. One area of interest is the development of new synthetic methods for the production of 2-Thioglyceraldehyde and its derivatives. Another area of interest is the study of its potential anti-inflammatory and anti-cancer properties in vivo. Additionally, the development of new applications for 2-Thioglyceraldehyde in other fields of science, such as materials science and nanotechnology, is also an area of interest.
合成法
The synthesis of 2-Thioglyceraldehyde can be achieved through various methods, including the reaction of glycerol with hydrogen sulfide and formaldehyde, the reaction of glycerol with sulfur and formaldehyde, and the reaction of glycerol with thiourea and formaldehyde. The most common method involves the reaction of glycerol with hydrogen sulfide and formaldehyde, which yields 2-Thioglyceraldehyde in high yield.
科学的研究の応用
2-Thioglyceraldehyde has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of a variety of molecules, including heterocyclic compounds, amino acids, and peptides. In biochemistry, it is used as a reagent for the detection of sulfhydryl groups in proteins and peptides. 2-Thioglyceraldehyde has also been studied for its potential anti-inflammatory and anti-cancer properties.
特性
CAS番号 |
15890-66-1 |
|---|---|
製品名 |
2-Thioglyceraldehyde |
分子式 |
C3H6O2S |
分子量 |
106.15 g/mol |
IUPAC名 |
3-hydroxy-2-sulfanylpropanal |
InChI |
InChI=1S/C3H6O2S/c4-1-3(6)2-5/h1,3,5-6H,2H2 |
InChIキー |
KFXMMDJTEXOROR-UHFFFAOYSA-N |
SMILES |
C(C(C=O)S)O |
正規SMILES |
C(C(C=O)S)O |
その他のCAS番号 |
22331-85-7 |
ピクトグラム |
Corrosive; Acute Toxic |
同義語 |
2-thioglyceraldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



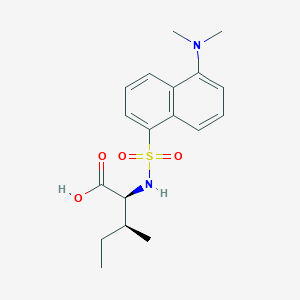

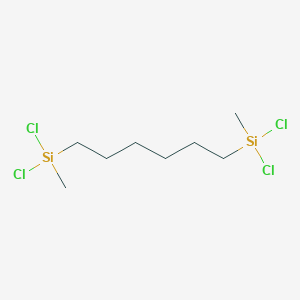
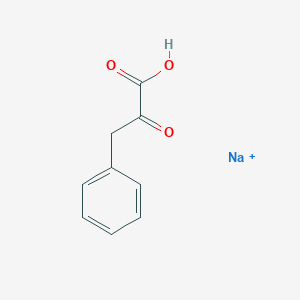
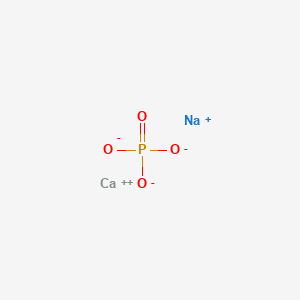
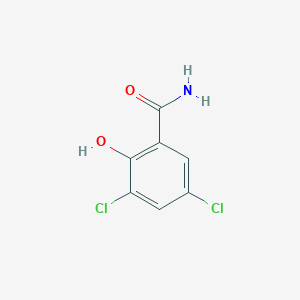
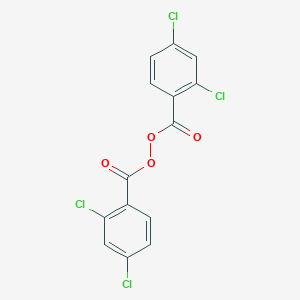
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
